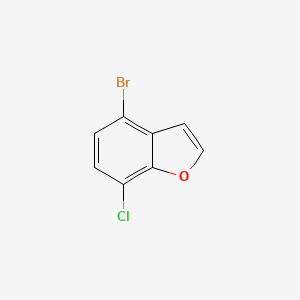
4-Bromo-7-chlorobenzofuran
Descripción general
Descripción
4-Bromo-7-chlorobenzofuran is a heterocyclic organic compound with the molecular formula C8H4BrClO and a molecular weight of 231.48 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-chlorobenzofuran consists of a benzene ring fused with a furan ring. It has a bromine atom at the 4th position and a chlorine atom at the 7th position .Physical And Chemical Properties Analysis
4-Bromo-7-chlorobenzofuran is a solid substance at room temperature . It has a molecular weight of 231.48 .Aplicaciones Científicas De Investigación
Halogen Bonds in Crystal Engineering
The study of halogen bonds in the context of 4-bromo-2-chloro benzoic acid (an isomeric compound related to 4-Bromo-7-chlorobenzofuran) highlights its significance in dictating packing preferences in solid solutions. These compounds exhibit unique crystallization patterns and are stabilized by strong O-HO hydrogen bonds and halogen bonds, influencing their structural assembly in solid-state chemistry. This area of research is pivotal for the development of new materials with tailored properties (Pramanik, Pavan, & Guru Row, 2017).
Environmental Science and Dioxin Formation
4-Bromo-7-chlorobenzofuran contributes to the study of dioxin formation, particularly from the high-temperature oxidation of bromophenols, which are structurally related compounds. These studies are crucial for understanding the environmental impact and formation mechanisms of dioxins, informing pollution control and waste management strategies (Evans & Dellinger, 2005).
Organic Electronics
The compound's derivatives are explored for their applications in organic electronics, particularly in controlling the phase separation and crystallization of semiconducting polymer blends. This research is integral to improving the efficiency and performance of organic photovoltaic devices (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Advanced Material Science
In material science, the bromo-substituted bisdiselenazolyl radical derivative of 4-Bromo-7-chlorobenzofuran demonstrates significant properties, such as ferromagnetism and conductivity under pressure. These findings are valuable for the development of new materials with potential applications in electronics and spintronics (Leitch et al., 2011).
Chemical Synthesis and Catalysis
The synthesis and characterization of novel compounds from 4-Bromo-7-chlorobenzofuran, including their application in catalysis and organic synthesis, offer insights into new chemical reactions and pathways. These studies are foundational for pharmaceuticals, agrochemicals, and material chemistry (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Anticancer Research
Research into the anticancer activity of compounds derived from 4-Bromo-7-chlorobenzofuran, such as the evaluation of their effects against human lung adenocarcinoma cells, highlights its potential in developing new anticancer agents. This line of research is critical for discovering novel therapeutics (Shi et al., 2020).
Environmental Biodegradation
The biodegradation of halobenzoic acids by fungi, leading to the production of brominated and chlorinated compounds, provides insights into natural detoxification pathways and environmental degradation of persistent organic pollutants (Fill et al., 2018).
Safety And Hazards
Direcciones Futuras
Benzofuran and its derivatives, including 4-Bromo-7-chlorobenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Propiedades
IUPAC Name |
4-bromo-7-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKCAHQZRFCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728104 | |
| Record name | 4-Bromo-7-chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chlorobenzofuran | |
CAS RN |
855343-01-0 | |
| Record name | 4-Bromo-7-chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

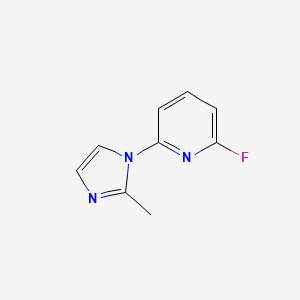
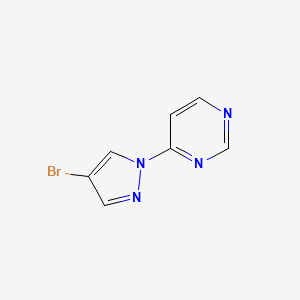
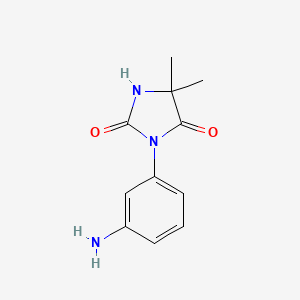
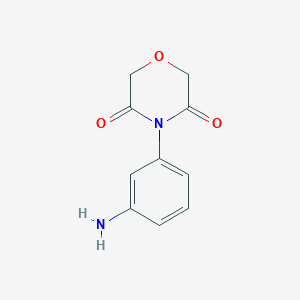
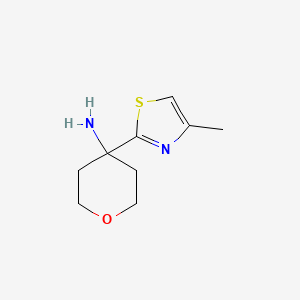
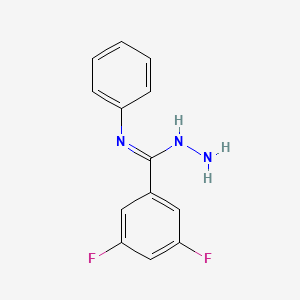
![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)
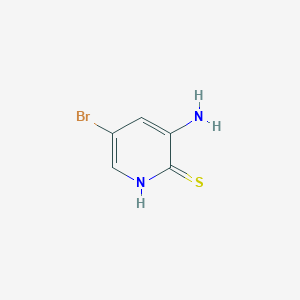
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
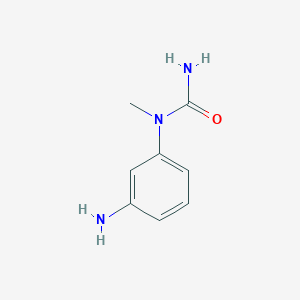
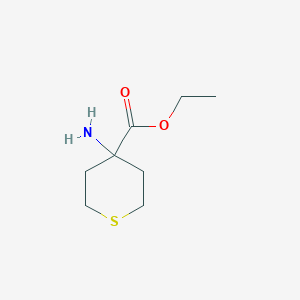
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)